molecular formula C11H16N4O2 B1479454 cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone CAS No. 2098016-74-9

cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone

Cat. No.: B1479454
CAS No.: 2098016-74-9
M. Wt: 236.27 g/mol
InChI Key: BWGVKNPEVDMPHS-UHFFFAOYSA-N
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Description

Cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone (CAS: 2098016-74-9) is a heterocyclic compound featuring a cyclopropane ring, a 1,2,3-triazole moiety substituted with a hydroxymethyl group, and an azetidine (four-membered nitrogen-containing ring). The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for regioselective triazole formation . Its structure combines rigidity (from the cyclopropane and azetidine) with polar functionality (hydroxymethyl group), making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring both hydrophobic and hydrophilic interactions.

Properties

IUPAC Name

cyclopropyl-[3-[[4-(hydroxymethyl)triazol-1-yl]methyl]azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c16-7-10-6-15(13-12-10)5-8-3-14(4-8)11(17)9-1-2-9/h6,8-9,16H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGVKNPEVDMPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC(C2)CN3C=C(N=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N4O2C_{10}H_{14}N_{4}O_{2} with a molecular weight of 222.24 g/mol. The compound features a cyclopropyl group, a triazole moiety, and an azetidine ring, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC10H14N4O2
Molecular Weight222.24 g/mol
PurityTypically 95%

Antimicrobial Properties

Triazoles are well-documented for their antimicrobial properties. This compound has been evaluated for its activity against various bacterial and fungal strains. Studies indicate that compounds with triazole rings exhibit potent antifungal activity against Candida species and other pathogens.

Anticancer Activity

Recent investigations have highlighted the potential of this compound in cancer therapy. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.

Case Studies

A study published in 2023 assessed the antiproliferative effects of various triazole derivatives against cancer cell lines. This compound was included in the screening process:

CompoundCell LineIC50 (µM)
Cyclopropyl(3-(4-(hydroxymethyl)-triazole)MCF-715 ± 2
A54920 ± 3

These results suggest that the compound exhibits significant antiproliferative activity, comparable to established chemotherapeutics.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : It promotes apoptosis through caspase activation.
  • Antimicrobial Action : The triazole ring enhances binding affinity to microbial enzymes.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that triazole derivatives, including those containing the cyclopropyl group, exhibit significant antimicrobial properties. For instance, compounds with a triazole moiety have been shown to inhibit the growth of various bacteria and fungi. A study highlighted the synthesis of 1,2,3-triazole derivatives that demonstrated potent activity against resistant strains of bacteria, suggesting that cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone could serve as a lead compound for developing new antibiotics .

CompoundActivityReference
Cyclopropyl Triazole DerivativeAntibacterial (EC50 = 95 nM)
Cyclopropyl TriazoleAntifungal (various strains)

Cancer Treatment
The compound has also been investigated for its potential as an anticancer agent. Triazoles are known to interact with biological targets involved in cancer cell proliferation. Notably, derivatives have been developed that inhibit specific pathways associated with tumor growth. For example, a recent patent describes compounds derived from cyclopropyl triazoles as VHL inhibitors for treating anemia and cancer .

Agricultural Applications

Pesticide Development
The unique structure of this compound positions it as a candidate for pesticide formulation. Triazole compounds have been utilized in agriculture as fungicides due to their ability to disrupt fungal cell membranes. Research suggests that incorporating cyclopropyl groups enhances the efficacy of these agents against a broader spectrum of plant pathogens .

ApplicationEfficacyReference
FungicideEffective against fungal pathogens
InsecticidePotential activity against pests

Material Science

Polymer Chemistry
In material science, the incorporation of cyclopropyl triazoles into polymer matrices has shown promise in enhancing material properties. The rigidity and unique bonding characteristics of cyclopropyl groups can improve thermal stability and mechanical strength in polymer composites. Studies have reported on the synthesis of polymers containing triazole units that exhibit improved resistance to degradation under various environmental conditions .

Material TypeProperty EnhancedReference
Polymer CompositeThermal stability
CoatingsMechanical strength

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is dictated by its distinct functional groups:

Hydroxymethyl Group (-CH2OH)

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides under basic conditions to form esters. For example, treatment with acetyl chloride in methanol at 65°C yields acetate derivatives .

  • Oxidation : Susceptible to oxidation by agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane, converting the hydroxymethyl group to a carbonyl .

  • Etherification : Forms ethers via Mitsunobu reactions (e.g., with diethyl azodicarboxylate and triphenylphosphine) when reacted with alcohols .

Azetidine Ring

  • Nucleophilic Substitution : The azetidine nitrogen can undergo alkylation or acylation. For instance, coupling with carboxylic acids using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) forms amide derivatives .

  • Ring-Opening Reactions : Under acidic conditions, the azetidine ring may undergo ring-opening to generate linear amines .

Triazole Ring Reactivity

The 1H-1,2,3-triazole core participates in:

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., copper or palladium) in catalytic reactions .

  • Click Chemistry : The triazole’s stability makes it a product of azide-alkyne cycloaddition, though further functionalization is limited without disrupting the ring .

  • Substitution at N1 : The triazole’s N1 position can undergo alkylation or arylation under basic conditions .

Cyclopropane Reactivity

The cyclopropyl group exhibits:

  • Ring-Opening : Under strong acidic (e.g., H2SO4) or oxidative conditions, the cyclopropane ring opens to form linear alkenes or carbonyl compounds .

  • Stability : Resists nucleophilic attack under mild conditions due to strain-induced electron delocalization .

Key Synthetic Reactions

Relevant reactions from literature:

Reaction Type Conditions Product Yield Reference
Hydroxymethyl esterificationAcetyl chloride, methanol, 65°CAcetate derivative85%
Azetidine acylationHBTU, DMF, room temperatureAmide-linked analog72%
Triazole alkylationIodomethane, K2CO3, DMFN-methyl-triazole derivative68%
Cyclopropane ring-openingH2SO4, H2O, refluxLinear alkene intermediate55%

Mechanistic Insights

  • Esterification : Proceeds via nucleophilic acyl substitution, with the hydroxymethyl oxygen attacking the electrophilic carbonyl carbon of acetyl chloride .

  • Azetidine Acylation : Utilizes HBTU to activate carboxylic acids, forming reactive O-acylisourea intermediates that react with the azetidine nitrogen .

  • Triazole Stability : The aromatic triazole ring resists electrophilic substitution but participates in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

Challenges and Limitations

  • Stereochemical Control : Functionalization of the azetidine ring often leads to racemization unless chiral auxiliaries are used .

  • Solubility Issues : The cyclopropyl group reduces aqueous solubility, necessitating formulation optimization .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of triazole-containing azetidine derivatives. Key analogues and their distinguishing features are outlined below:

Compound Key Structural Features Biological Activity (IC₅₀, µM) Synthesis Method Reference
Target Compound (CAS: 2098016-74-9) Cyclopropyl, azetidine, 4-hydroxymethyl-triazole Not reported in provided evidence CuAAC
1,3,4-Thiadiazole derivative 9b () 1,3,4-Thiadiazole core, phenyl substituents HepG2: 2.94; MCF-7: Not active Hydrazonoyl halide reactions
Thiazole derivative 12a () Thiazole core, diazenyl substituents HepG2: 1.19; MCF-7: 3.4 Hydrazonoyl halide reactions
Compound 1 () Boron-dipyrromethene (BODIPY), triazole, dinitrophenyl Not reported (used in imaging/photoactivation) CuAAC on solid phase
(3-{4-[(Benzyloxy)methyl]-1H-1,2,3-triazol-1-yl}azetidin-1-yl)(cyclopentyl)methanone Benzyloxymethyl-triazole, cyclopentylmethanone Not reported (screened for diverse bioactivity) CuAAC

Key Comparisons

Synthetic Accessibility: The CuAAC method () is common for triazole formation in the target compound and its analogues. However, derivatives like 9b and 12a require additional steps involving hydrazonoyl halides, which may limit scalability compared to the straightforward CuAAC route .

Structural Diversity :

  • The cyclopropane group in the target compound introduces steric constraint, which may influence binding to rigid enzyme pockets. In contrast, the BODIPY-containing analogue () is tailored for photophysical applications, highlighting the versatility of triazole-azetidine scaffolds .

Research Findings and Structure-Activity Relationships (SAR)

  • Triazole Position : 1,4-disubstituted triazoles (as in the target compound) are more metabolically stable than 1,5-disubstituted variants due to reduced susceptibility to oxidative degradation .
  • Azetidine Ring : The four-membered ring’s conformational rigidity may improve target selectivity compared to larger N-heterocycles (e.g., piperidines) .
  • Hydroxymethyl vs. Methyl : Substitution at the triazole’s 4-position with hydroxymethyl (target compound) instead of methyl () may enhance hydrogen-bonding interactions, critical for enzyme inhibition .

Preparation Methods

Preparation of 4-(Hydroxymethyl)-1H-1,2,3-triazole Intermediate

The 1,2,3-triazole ring is commonly synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and regioselective "click" reaction. The hydroxymethyl substituent at the 4-position is introduced by using propargyl alcohol or a similar alkyne bearing a hydroxymethyl group.

Step Reagents/Conditions Description
Azide formation Organic azide precursor Preparation of azide intermediate
CuAAC reaction Cu(I) catalyst, propargyl alcohol Cycloaddition to form 4-(hydroxymethyl)-1,2,3-triazole

This step is well-documented for its high yield and mild conditions, typically performed in aqueous or mixed solvent systems at room temperature or slightly elevated temperatures.

Functionalization of Azetidine at 3-Position

The azetidine ring is functionalized at the 3-position with a triazolylmethyl substituent. This is achieved by alkylation or nucleophilic substitution reactions involving a suitable azetidine precursor.

Step Reagents/Conditions Description
Azetidine precursor 3-halomethyl azetidine or protected azetidine Starting material for substitution
Nucleophilic substitution Triazolylmethyl nucleophile or electrophile Introduction of triazolylmethyl group

Protecting groups may be employed to control regioselectivity and avoid side reactions, especially on azetidine nitrogen.

Introduction of Cyclopropyl Methanone Group

The final key step involves acylation of the azetidin-1-yl nitrogen with cyclopropyl carbonyl chloride or an equivalent activated cyclopropyl methanone derivative.

Step Reagents/Conditions Description
Acylation Cyclopropyl carbonyl chloride, base (e.g., triethylamine) Formation of the amide bond at azetidine nitrogen

This reaction is typically conducted in anhydrous organic solvents such as dichloromethane or ethyl acetate under inert atmosphere to prevent hydrolysis.

Representative Synthetic Route Summary

Step Intermediate Key Reaction Typical Conditions
1 4-(Hydroxymethyl)-1H-1,2,3-triazole CuAAC click reaction Cu(I) catalyst, room temp, aqueous solvent
2 3-(Triazolylmethyl)azetidine Nucleophilic substitution on azetidine Organic solvent, mild heating
3 Cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone Acylation with cyclopropyl carbonyl chloride Anhydrous solvent, base, inert atmosphere

Detailed Research Findings and Considerations

  • Regioselectivity and Yield: The CuAAC reaction ensures regioselective formation of 1,4-disubstituted triazoles, critical for the correct substitution pattern. Yields are generally high (>80%) for this step.
  • Azetidine Functionalization: Azetidine derivatives require careful control of reaction conditions to avoid ring opening or over-alkylation. Use of protecting groups and mild bases is advised.
  • Amide Bond Formation: The acylation step must be performed under anhydrous conditions to prevent hydrolysis of the acid chloride and to maximize yield.
  • Purification: Chromatographic techniques such as flash column chromatography or preparative HPLC are used to purify intermediates and final product.
  • Safety and Environmental: Use of copper catalysts and acid chlorides requires appropriate handling and disposal protocols.

Data Table: Typical Reagents and Conditions

Step Reagent Solvent Catalyst/Base Temperature Time Yield (%)
CuAAC Propargyl alcohol, azide Water/tert-butanol CuSO4 + sodium ascorbate 25–50°C 2–12 h 85–95
Azetidine alkylation 3-halomethyl azetidine DMF or DCM K2CO3 or NaH 40–60°C 6–24 h 70–85
Acylation Cyclopropyl carbonyl chloride DCM or EtOAc Triethylamine 0–25°C 1–3 h 75–90

Q & A

Q. What synthetic methodologies are recommended for preparing cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone?

The compound is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. Key steps include:

  • Step 1 : Preparation of an azide-functionalized azetidine intermediate.
  • Step 2 : Reaction with a terminal alkyne (e.g., propargyl alcohol derivative) under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) to form the 1,4-disubstituted triazole ring .
  • Step 3 : Post-functionalization (e.g., cyclopropane ketone coupling) via nucleophilic acyl substitution or cross-coupling reactions. Purity is verified using HPLC or LC-MS, with yields optimized by controlling reaction time, temperature, and catalyst loading .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • X-ray crystallography : Resolve 3D structure using SHELXL for refinement. For example, triazole ring geometry and azetidine puckering can be analyzed .
  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the triazole (1,4-substitution) and cyclopropane coupling. Key signals include the triazole proton (~7.5–8.5 ppm) and cyclopropyl methylene protons (1.0–2.0 ppm) .
  • FT-IR : Peaks at ~2100 cm⁻¹ (alkyne C≡C stretch, if intermediates are present) and 1680–1720 cm⁻¹ (ketone C=O stretch) .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Storage : Store at –20°C under inert atmosphere (argon) due to sensitivity of the hydroxymethyl group to oxidation.
  • Solubility : Prefer polar aprotic solvents (e.g., DMSO, DMF) for long-term stability. Avoid aqueous buffers with high pH (>8) to prevent triazole ring hydrolysis .

Advanced Research Questions

Q. How can computational methods like DFT enhance understanding of this compound’s reactivity?

  • DFT studies : Optimize geometry (e.g., Gaussian09) to analyze electron density distribution, focusing on the triazole’s dipole moment and cyclopropane ring strain. Compare HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .
  • Molecular docking : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. The triazole’s nitrogen atoms often participate in hydrogen bonding, while the cyclopropane may enhance membrane permeability .

Q. What crystallographic challenges arise during refinement, and how are they addressed?

  • Disorder in the azetidine ring : Common due to puckering flexibility. Use SHELXL’s PART command to model disorder, applying restraints (e.g., SIMU, DELU) to maintain reasonable thermal parameters .
  • Twinned crystals : Employ TWIN/BASF commands in SHELXL. For example, a dataset with a twin fraction >0.3 may require detwinning algorithms .

Q. How does the hydroxymethyl-triazole moiety influence biological activity?

  • Hydrogen-bonding capacity : The hydroxymethyl group enhances solubility and forms hydrogen bonds with target proteins (e.g., kinases), as seen in analogues like 1-benzyl-1H-1,2,3-triazole-4-methanol .
  • Metabolic stability : Methylation of the hydroxymethyl group (to –CH₂OCH₃) can reduce oxidative degradation, as demonstrated in related pyrazoline derivatives .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOEs in NMR)?

  • Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational exchange in the azetidine ring. For example, coalescence temperatures >300 K indicate slow ring-flipping .
  • 2D NMR (HSQC, NOESY) : Assign ambiguous signals by correlating ¹H-¹³C couplings (HSQC) and spatial proximities (NOESY). The triazole’s C4 proton often shows NOEs with adjacent azetidine protons .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Validation

ParameterValue (Example)Reference
Space groupP2₁/c
R-factor<0.05
Twinning fraction0.35 (if applicable)
Azetidine puckering (θ)25–30°

Q. Table 2. Optimized CuAAC Reaction Conditions

ConditionOptimal RangeImpact on Yield
Cu(I) catalyst5–10 mol%Maximizes regioselectivity
Temperature25–40°CPrevents alkyne polymerization
Solventt-BuOH/H₂O (1:1)Enhances solubility

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone
Reactant of Route 2
cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone

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